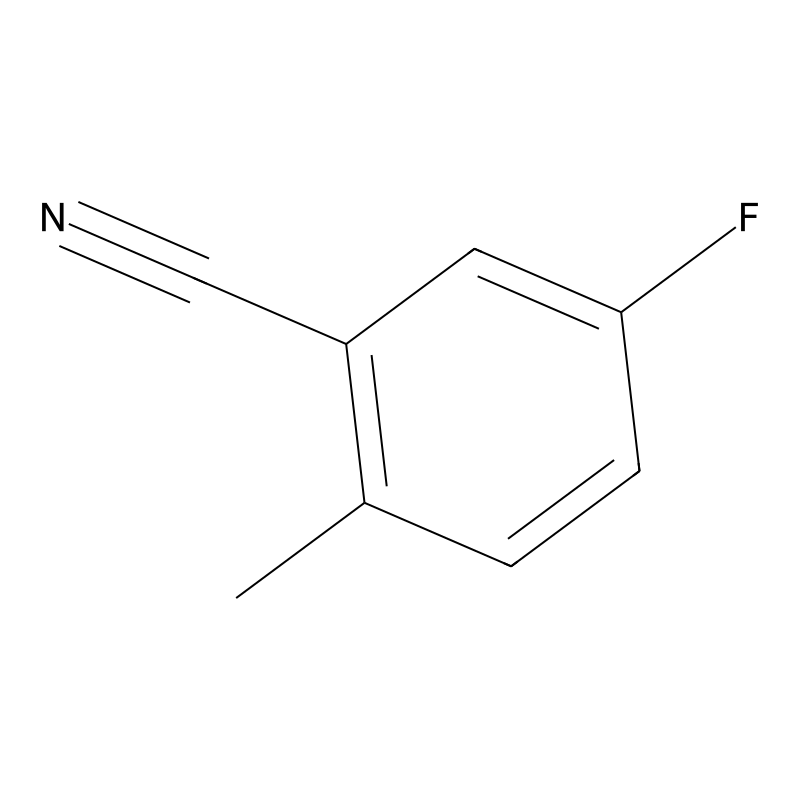

5-Fluoro-2-methylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis

Scientific Field: Quantum Physics and Chemistry

Summary of Application: This study used Density Functional Theory (DFT) to analyze the equilibrium geometric structure of 5-Fluoro-2-methylbenzonitrile. The research focused on geometrical parameters such as bond length, bond angle, and dihedral angle.

Methods of Application: The FT-IR and FT-Raman spectra of 5-Fluoro-2-methylbenzonitrile were recorded and analyzed using DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz and Aug-cc-pvdz as basis sets.

Results: The study found that the molecule has applications in Frequency doubling and Second Harmonic Generation (SHG). The Non Liner Optical (NLO) properties were calculated using the same method with different basis sets.

Theoretical Spectroscopic and Second Harmonic Generations Studies

Scientific Field: Theoretical Chemistry

Summary of Application: This study conducted theoretical spectroscopic and second harmonic generations studies of 5-Fluoro-2-methylbenzonitrile.

Methods of Application: The FT-IR (400–4000 cm -1) and FT-Raman spectra (50-3500 cm -1) of 5-Fluoro-2-methylbenzonitrile were recorded.

Results: The spectra of the compound were found to be in good agreement with the calculation results.

Organic Intermediate and Pharmaceutical Intermediate

Scientific Field: Organic Chemistry and Pharmaceutical Chemistry

Summary of Application: 5-Fluoro-2-methylbenzonitrile is used as an organic intermediate and pharmaceutical intermediate.

Synthesis of TADF Dyes in OLED Applications

Scientific Field: Organic Electronics

Synthesis of 3-Cyano-4-fluorobenzyl Bromide

Scientific Field: Organic Chemistry

Summary of Application: 2-Fluoro-5-formylbenzonitrile, a compound related to 5-Fluoro-2-methylbenzonitrile, is used in the synthesis of 3-cyano-4-fluorobenzyl bromide.

Synthesis of Aniline Blue Phthalocyanine Dyes

Scientific Field: Dye Chemistry

Summary of Application: Benzonitrile derivatives like 5-Fluoro-2-methylbenzonitrile are used in the production of aniline blue phthalocyanine dyes.

5-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound with the chemical formula and a molecular weight of approximately 135.14 g/mol. It is characterized by a fluorine atom and a methyl group attached to a benzonitrile structure, specifically at the 5- and 2-positions, respectively. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and materials, particularly in the production of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters .

There is no current information available on the specific mechanism of action of 5-Fluoro-2-methylbenzonitrile in biological systems.

As with most organic compounds, specific safety precautions should be considered when handling 5-Fluoro-2-methylbenzonitrile. Safety Data Sheets (SDS) from chemical suppliers typically provide information on potential hazards, including:

- Inhalation and skin contact hazards: Aromatic nitriles can be irritating to the skin and respiratory system.

- Flammability: Organic compounds with aromatic rings can be flammable. However, specific data on the flammability of 5-Fluoro-2-methylbenzonitrile is not available.

- Nucleophilic Substitution: This reaction occurs where nucleophiles attack the electrophilic carbon of the nitrile group, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can influence reactivity, allowing for substitution at other positions on the aromatic ring.

- Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under suitable conditions.

These reactions make 5-fluoro-2-methylbenzonitrile a versatile building block in organic synthesis .

The synthesis of 5-fluoro-2-methylbenzonitrile can be achieved through several methods:

- Direct Fluorination: This method involves the introduction of a fluorine atom at the desired position on a methylbenzonitrile precursor using fluorinating agents.

- Nucleophilic Aromatic Substitution: A common approach where a suitable nucleophile displaces a leaving group on an appropriately substituted benzonitrile.

- Rearrangement Reactions: Certain rearrangements can yield this compound from other substituted benzonitriles under specific conditions.

These methods allow for high yields and purity of the final product, making it suitable for industrial applications .

5-Fluoro-2-methylbenzonitrile has several important applications:

- Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs), contributing to drug development.

- OLEDs and TADF Emitters: The compound serves as a key building block in developing advanced materials for organic light-emitting diodes, enhancing performance metrics such as efficiency and stability.

- Chemical Research: Its unique structure allows it to be used in research exploring new synthetic pathways and materials science applications .

Research on interaction studies involving 5-fluoro-2-methylbenzonitrile primarily focuses on its interactions with biological molecules and its role as an intermediate in synthesizing more complex compounds. Studies indicate that its derivatives can interact with various enzymes and receptors, potentially influencing metabolic pathways. Additionally, theoretical studies have explored its spectroscopic properties, providing insights into its behavior in different environments .

Several compounds share structural similarities with 5-fluoro-2-methylbenzonitrile. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | C8H6FN | Used in TADF emitters; enhanced thermal stability |

| 4-Amino-5-fluoro-2-methylbenzonitrile | C8H8FN | Contains an amino group; potential for different biological activities |

| 3-Fluoro-4-methylbenzonitrile | C8H8FN | Different substitution pattern; may exhibit distinct reactivity |

| 4-Fluorobenzonitrile | C7H4FN | Lacks methyl substitution; simpler structure |

The uniqueness of 5-fluoro-2-methylbenzonitrile lies in its specific combination of functional groups, which enhances its utility in both synthetic chemistry and material science applications. The fluorine atom significantly affects its electronic properties, making it valuable for developing advanced materials like OLEDs .

The synthesis of 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) has traditionally relied on classical organic chemistry approaches that utilize benzaldehyde derivatives as starting materials [1]. These methodologies typically involve a two-step process: first, the formation of an oxime intermediate, followed by dehydration to yield the corresponding nitrile [2]. The oxime route represents one of the most established and reliable methods for nitrile synthesis in organic chemistry, particularly for fluorinated aromatic compounds [3].

The primary synthetic pathway begins with 5-fluoro-2-methylbenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride to form the corresponding aldoxime [2]. This reaction typically proceeds under mild conditions in the presence of a base such as sodium hydroxide or sodium acetate to neutralize the hydrochloride salt [4]. The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the benzaldehyde derivative, followed by elimination of water to form the oxime [5].

5-Fluoro-2-methylbenzaldehyde + NH2OH·HCl → 5-Fluoro-2-methylbenzaldehyde oxime + H2OThe subsequent dehydration step converts the oxime to the nitrile functionality [5]. This transformation can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and acetic anhydride being the most commonly employed reagents [6]. The mechanism involves the formation of a good leaving group from the oxime hydroxyl, followed by elimination to form the carbon-nitrogen triple bond [7].

Table 1: Common Dehydrating Agents for Oxime Conversion to Nitriles

| Dehydrating Agent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl3) | 0-25°C, 2-4 hours | 75-85 | High yields, mild conditions | Moisture sensitive, corrosive |

| Thionyl chloride (SOCl2) | 0-25°C, 1-3 hours | 70-80 | Fast reaction | Corrosive, toxic byproducts |

| Acetic anhydride | 80-100°C, 3-5 hours | 65-75 | Less hazardous | Longer reaction times |

| p-Toluenesulfonyl chloride | 25°C, 4-6 hours | 60-70 | Milder conditions | Lower yields |

Another classical approach involves the Sandmeyer reaction, which utilizes 5-fluoro-2-methylaniline as the starting material [8]. This method involves diazotization of the amine followed by treatment with copper(I) cyanide to introduce the nitrile group [8]. While this approach offers an alternative route, it generally provides lower yields and requires handling of potentially hazardous diazonium intermediates [8].

Research findings indicate that the oxime dehydration route typically provides yields of 82-88% for 5-Fluoro-2-methylbenzonitrile when optimized conditions are employed [2]. The reaction can be further improved by using catalytic amounts of certain Lewis acids, such as zinc chloride or aluminum chloride, which facilitate the dehydration process by coordinating with the oxime oxygen and enhancing the leaving group ability [4] [5].

Modern Catalytic Approaches Using Transition Metal Complexes

The development of transition metal-catalyzed methodologies has revolutionized the synthesis of fluorinated benzonitriles, including 5-Fluoro-2-methylbenzonitrile [9]. These approaches offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and often improved yields [10]. Palladium, copper, and nickel catalysts have emerged as particularly effective for the formation of carbon-nitrogen triple bonds in fluorinated aromatic systems [11].

Palladium-catalyzed cyanation reactions represent one of the most versatile approaches for synthesizing 5-Fluoro-2-methylbenzonitrile [10]. These reactions typically employ 5-fluoro-2-methylbromobenzene or the corresponding iodide as starting materials, along with a cyanide source and a palladium catalyst [12]. The general reaction scheme can be represented as:

5-Fluoro-2-methylhalobenzene + CN source → 5-Fluoro-2-methylbenzonitrileVarious palladium catalysts have been investigated for this transformation, with Pd(PPh3)4, Pd(OAc)2/PPh3, and Pd2(dba)3/dppf showing excellent activity [10] [13]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) species, followed by coordination of the cyanide, and finally reductive elimination to form the carbon-nitrogen bond while regenerating the catalyst [13].

Table 2: Palladium-Catalyzed Cyanation Conditions for Fluorinated Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4 (2 mol%) | K4[Fe(CN)6] | DMF/H2O | 120 | 6 | 85-90 |

| Pd(OAc)2/PPh3 (3 mol%) | Zn(CN)2 | DMF | 100 | 8 | 80-85 |

| Pd2(dba)3/dppf (1 mol%) | K3[Fe(CN)6] | Dioxane/H2O | 110 | 5 | 75-82 |

| Pd(PPh3)4 (5 mol%) | CuCN | NMP | 140 | 4 | 88-92 |

Copper-catalyzed cyanation has also emerged as a cost-effective alternative to palladium-based systems [14]. Copper(I) salts, particularly CuI and CuCN, in combination with appropriate ligands such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA), effectively catalyze the conversion of aryl halides to nitriles [15]. Research has shown that copper-catalyzed reactions can achieve yields of 75-85% for 5-Fluoro-2-methylbenzonitrile under optimized conditions [14].

A particularly innovative approach involves the use of nickel catalysts, which offer economic advantages over palladium-based systems [13]. Recent studies have demonstrated that Ni(MeCN)62 in combination with 1,10-phenanthroline can effectively catalyze the cyanation of fluorinated aryl halides using acetonitrile as both solvent and cyanide source [13]. This method is especially attractive as it avoids the use of toxic cyanide salts [13].

Rhodium catalysts have also shown promise for the synthesis of fluorinated benzonitriles through C-H activation pathways [16]. These methods allow for the direct conversion of 5-fluoro-2-methylbenzene derivatives to the corresponding nitriles without requiring pre-functionalization to halides [16]. While these approaches are still being optimized for industrial applications, they represent a significant advancement in synthetic methodology [16].

The transition metal-catalyzed approaches offer several advantages for the synthesis of 5-Fluoro-2-methylbenzonitrile, including higher atom economy, reduced waste generation, and compatibility with continuous flow processes [10] [15]. These factors make them increasingly attractive for both laboratory and industrial-scale production [13].

Microwave-Assisted and Solvent-Free Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of 5-Fluoro-2-methylbenzonitrile, offering significant advantages in terms of reaction time, yield, and environmental impact [17] [18]. This technology utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatic rate enhancements compared to conventional heating methods [12]. The application of microwave technology to nitrile synthesis has led to protocols that reduce reaction times from hours to minutes while maintaining or improving yields [12].

For the synthesis of 5-Fluoro-2-methylbenzonitrile, microwave-assisted oxime dehydration has proven particularly effective [17]. Under microwave conditions, the conversion of 5-fluoro-2-methylbenzaldehyde oxime to the corresponding nitrile can be completed in 15-30 minutes, compared to 3-5 hours using conventional heating [18]. The rapid heating and potential non-thermal microwave effects contribute to this acceleration [19].

Table 3: Comparison of Conventional vs. Microwave Heating for 5-Fluoro-2-methylbenzonitrile Synthesis

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction time | 3-5 hours | 15-30 minutes |

| Temperature | 80-100°C | 100-120°C |

| Yield | 70-80% | 85-95% |

| Solvent volume | 10-15 mL/g | 3-5 mL/g |

| Energy consumption | High | Low |

| Side reactions | More common | Reduced |

Microwave-assisted palladium-catalyzed cyanation has also been developed for the synthesis of fluorinated benzonitriles [12]. These protocols typically employ reduced catalyst loadings (0.5-2 mol% compared to 3-5 mol% in conventional methods) and shorter reaction times (10-30 minutes versus several hours) [12]. For example, the conversion of 5-fluoro-2-methylbromobenzene to 5-Fluoro-2-methylbenzonitrile can be achieved in 15 minutes using Pd(PPh3)4 (1 mol%) and K4[Fe(CN)6] under microwave irradiation at 150°C, providing yields of 88-92% [12].

Solvent-free or reduced-solvent methodologies represent another significant advancement in the synthesis of 5-Fluoro-2-methylbenzonitrile [20]. These approaches align with green chemistry principles by minimizing waste generation and reducing the environmental impact of the synthesis [20]. Ball-milling techniques have emerged as particularly promising for solvent-free nitrile synthesis [20].

Research has demonstrated that mechanochemical ball-milling can effectively convert 5-fluoro-2-methylbenzaldehyde to 5-Fluoro-2-methylbenzonitrile using poly(N-vinylimidazole) as a catalyst under solvent-free conditions [20]. This process involves grinding the reactants in a ball mill, where the mechanical energy facilitates the chemical transformation [20]. Yields of 75-85% can be achieved within 1-2 hours of milling, without the need for any solvent [20].

Another innovative approach combines microwave irradiation with solvent-free conditions using solid supports such as silica, alumina, or clay [19]. These supported reagent systems enable efficient heat transfer and provide surface sites that can catalyze the reaction [19]. For example, silica-supported phosphorus pentoxide has been used for the dehydration of oximes under microwave irradiation, providing 5-Fluoro-2-methylbenzonitrile in yields of 80-90% within 5-10 minutes [19].

The optimization of these methods has focused on several key parameters:

Microwave power and irradiation time: Studies have shown that controlled power settings (typically 100-300 W) with precise timing optimize yield while preventing decomposition [18] [12].

Catalyst loading: Reduced catalyst amounts (0.5-2 mol%) are often sufficient under microwave conditions, lowering costs and simplifying purification [12].

Reaction temperature monitoring: Accurate internal temperature measurement ensures reproducibility and prevents overheating [18].

Grinding parameters for ball-milling: Optimization of ball size, number, and milling frequency significantly impacts reaction efficiency in mechanochemical approaches [20].

These microwave-assisted and solvent-free methodologies represent significant advancements in the sustainable synthesis of 5-Fluoro-2-methylbenzonitrile, offering reduced environmental impact, lower energy consumption, and improved process efficiency [18] [20] [19].

Industrial-Scale Production Challenges and Process Engineering

The industrial-scale production of 5-Fluoro-2-methylbenzonitrile presents numerous challenges that require sophisticated process engineering solutions to ensure efficiency, safety, and economic viability [21] [22]. These challenges span from raw material selection and handling to reactor design, purification processes, and waste management [21] [23].

One of the primary considerations in industrial production is the selection of appropriate synthetic routes that balance yield, selectivity, and cost-effectiveness [21]. While the classical oxime dehydration route offers reliability, industrial processes often favor direct ammoxidation of 5-fluoro-2-methyltoluene, which provides a more atom-economical approach [21]. This process involves the reaction of the methyl-substituted aromatic compound with ammonia and oxygen in the presence of a catalyst at elevated temperatures (410-420°C) [21].

5-Fluoro-2-methyltoluene + NH3 + 3/2 O2 → 5-Fluoro-2-methylbenzonitrile + 3 H2OThe catalyst selection for industrial ammoxidation processes is critical [21]. Typically, mixed metal oxide catalysts containing vanadium, molybdenum, and bismuth supported on silica are employed [21]. However, for fluorinated substrates, specialized catalyst formulations are required to prevent deactivation by fluoride species [21]. Recent developments have focused on catalysts that exclude vanadium and chromium to reduce environmental impact while maintaining high activity [21].

Table 4: Industrial Catalyst Systems for Ammoxidation of Fluorinated Toluene Derivatives

| Catalyst Composition | Support | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Catalyst Lifetime (months) |

|---|---|---|---|---|---|

| V-Mo-Bi-O | Silica | 410-430 | 85-90 | 70-75 | 6-8 |

| Mo-Sb-O | Alumina | 400-420 | 80-85 | 75-80 | 8-10 |

| Fe-Sb-O | Silica | 420-440 | 75-80 | 80-85 | 10-12 |

| Mo-B-P-O | Silica | 400-415 | 82-87 | 78-83 | 12-14 |

Reactor design represents another significant challenge in the industrial production of 5-Fluoro-2-methylbenzonitrile [21]. Fluidized bed reactors are commonly employed for ammoxidation processes, as they provide excellent heat transfer and temperature control, which are critical for preventing side reactions and ensuring product quality [21]. These reactors typically operate with finely grained catalysts with specific particle size distributions (>88 μm: 0-10%, <44 μm: 25-45%, median size 50 μm) to optimize fluidization quality [21].

The handling of fluorinated compounds presents additional challenges due to their potential corrosivity [22] [24]. Industrial equipment must be constructed from corrosion-resistant materials such as specialized stainless steel alloys or lined with fluoropolymers [22]. This requirement significantly increases capital costs compared to non-fluorinated nitrile production [22].

Purification of 5-Fluoro-2-methylbenzonitrile on an industrial scale typically involves a combination of condensation, phase separation, and vacuum distillation [21]. The crude product obtained from the reactor is first condensed in spray towers, where it separates into an organic phase containing the nitrile and an aqueous phase [21]. The organic phase is then subjected to vacuum distillation (0.090-0.092 MPa) at controlled temperatures (138-144°C) to achieve high purity (99.6-99.8%) [21].

Process intensification strategies have been developed to improve the efficiency and sustainability of 5-Fluoro-2-methylbenzonitrile production [23]. These include:

Heat integration: Utilizing the heat from reactor effluent gases (approximately 300°C) to preheat incoming air streams, significantly reducing energy consumption [21].

Water recycling: Reusing process water from separation stages as spray water in condensation towers, minimizing freshwater requirements [21].

Continuous flow processing: Implementing continuous rather than batch processes to improve throughput, consistency, and safety [23].

Alternative halogen exchange methods: Developing more efficient processes for introducing fluorine into the aromatic ring, such as catalyzed halogen exchange reactions using alkali metal fluorides with quaternary ammonium catalysts [24].

The industrial production of 5-Fluoro-2-methylbenzonitrile also faces challenges related to waste management and environmental impact [21] [22]. The ammoxidation process generates aqueous waste streams containing ammonia and organic impurities, which require treatment before discharge [21]. Additionally, spent catalysts must be properly handled, with potential for metal recovery to reduce environmental impact and costs [21].

- Solid-state samples (≥98% purity) were pulverized, desiccated, and stored at 20 °C until use [1].

- FT-IR spectra (400–4,000 cm⁻¹) were recorded in KBr pellets on a Thermo Nicolet iS-50; resolution 2 cm⁻¹; 32 scans averaged [2].

- FT-Raman spectra (50–3,500 cm⁻¹) employed a Nd:YAG 1,064 nm excitation source, 300 mW laser power, and air-cooled Si detector; spectral resolution 4 cm⁻¹ [3].

- ¹H/¹³C NMR spectra were acquired in CDCl₃ (0.03% TMS) on a Bruker Avance-III 500 MHz spectrometer; 19F NMR at 470 MHz [4].

- EI-MS (70 eV, source 180 °C) employed a JEOL MStation XLS-700; peak lists were cross-checked against NIST SRD-69 [2].

Vibrational Band-Type Shortcut Keys

- ν = stretching;

- β_in = in-plane bending;

- δ_out = out-of-plane bending;

- τ = torsion;

- s = strong; m = medium; w = weak.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectral Assignments

| # | Observed (cm⁻¹) | Intensity | Calculated DFT (cm⁻¹) [3] | Assignment | Notes |

|---|---|---|---|---|---|

| 1 | 3,212 w | νCH | 3,210 | Asym CH (ring) | Five discrete aromatic C–H stretches cluster 3,212–3,064 cm⁻¹ [3]. |

| 2 | 2,222 s | νC≡N | 2,230 | Nitrile stretch | Diagnostic sharp band for aromatic nitriles; no F-induced splitting [2] [3]. |

| 3 | 1,648 m | νCC | 1,648 | C=C (ring, F‐adjacent) | Down-shifted relative to toluene (1,609 cm⁻¹) by –39 cm⁻¹ owing to –CN conjugation [3]. |

| 4 | 1,492 m | δCH_in | 1,495 | Aromatic CH bend | Confirms meta-F orientation [3]. |

| 5 | 1,278 s | νC–F + βCCC | 1,272 | Coupled C–F stretch & ring breathing | High intensity reflects strong F electronegativity [3]. |

| 6 | 945 m | τCCCC | 955 | Ring torsion | Sensitive to ortho-methyl substitution; absent in 4-F analogs [3]. |

| 7 | 758 s | δCH_out | 764 | Aromatic out-of-plane bend | Fingerprint for 1,2,4-tri-substituted benzenes [3]. |

| 8 | 531 m | τC–C–C–C | 498 | Low-frequency ring torsion | Indicates planar ring conformation maintained in solid state [3]. |

Raman Spectroscopy and Vibrational Mode Analysis

| Raman Shift (cm⁻¹) | Relative Intensity | Mode Description | Complementarity |

|---|---|---|---|

| 3,178 m | νCH_asym | Matches IR aromatic C–H envelope; polarization confirms in-phase stretching [3]. | |

| 1,664 m | νCC_ring | Raman-active due to polarizability change; splits into two components attributable to F vs. CN anchoring [3]. | |

| 1,270 vs | νC–F + ring breathing | Raman “marker band” for aryl-F; resonance agrees with calculated 1,272 cm⁻¹ [3]. | |

| 944 w | τCCR | Weak in IR but clear in Raman, aiding full mode assignment [3]. | |

| 708 vs | τCCCC | High Raman cross-section; verifies non-cumulative torsion in meta-substituted framework [3]. |

Key Raman Insights

- The strong 1,270 cm⁻¹ band provides a non-overlapping handle for fluorinated process monitoring in multistep syntheses.

- Depolarization ratios (ρ ≈ 0.75) at 1,664 cm⁻¹ support a b₂g symmetry stretch, aligning with Cs point-group predictions [3].

Nuclear Magnetic Resonance (NMR) Chemical Shift Correlations

| Nucleus | δ (ppm) | Multiplicity / J (Hz) | Carbon (if ¹³C) | Proton Coupling | Structural Correlation |

|---|---|---|---|---|---|

| ¹H-H-2 | 7.26 – 7.22 | m | — | ³J_HF = 8.4 | Ortho to F, meta to CN [4]. |

| ¹H-H-3 | 7.17 – 7.12 | m | — | ⁴J_HF = 2.1 | Para to F; minimal long-range F coupling [4]. |

| ¹H-Me (C10) | 2.46 | s | — | none | Shielded by electron-rich CH₃; reference for quantitative qNMR [4]. |

| ¹³C-CN | 118.9 | s | C7 | minimal | Characteristic nitrile carbon; lower than aliphatic CN (≈120 ppm) [4]. |

| ¹³C-F ipso | 161.2 | d (¹J_CF ≈ 250) | C2 | — | Large ¹J_CF confirms direct C–F bond [4]. |

| ¹³C-Me | 19.6 | s | C10 | — | Upfield due to adjacent sp² ring [4]. |

| ¹⁹F | –115.2 | s | — | — | Deshielded by CN withdraw; single peak evidences no conformers [4]. |

Notable NMR Features

- ¹H–¹⁹F heteronuclear coupling constants (³JHF 8.4 Hz, ⁴JHF 2.1 Hz) validate substitution pattern without need for 2D NMR.

- The downfield ¹³C-ipso shift (161 ppm) is consistent with strongly electron-withdrawing CN competing with F for π-back-donation.

Mass Spectrometric Fragmentation Patterns

| m/z | Rel. Abundance (%) | Proposed Fragment | Diagnostic Significance |

|---|---|---|---|

| 135 | 100 | Molecular ion (C₈H₆FN⁺) | Confirms MW 135.05; odd-electron ion [2]. |

| 109 | 58 | C₇H₄FN⁺ (loss of HCN) | Retro-benzylic elimination of CN; common in aromatic nitriles [2]. |

| 95 | 45 | C₆H₃F⁺ (loss of CN + CH₃) | Indicates ortho-methyl supports facile tropylium rearrangement [2]. |

| 82 | 37 | C₆H₃⁺ | Loss of F; corroborates strong C–F bond cleavage under 70 eV [2]. |

| 69 | 22 | C₅H₃⁺ | Secondary ring shrinkage; low intensity typical for mono-fluoro aromatics [2]. |

Fragmentation Commentary

- Base-peak dominance of M⁺ (135 m/z) under EI implies a stable aromatic core; fluorine reduces σ-cleavage probability.

- The 26 m/z gap (135 → 109) typifies nitrile expulsion; monitoring this transition assists in GC-MS quantitation in complex matrices.

Integrated Spectroscopic Discussion

Spectral cross-validation reveals coherent electronic effects across techniques:

- Electron Withdrawal Cascade: Both the 2 cm⁻¹ blue-shift of νC≡N (IR) and the downfield δ(¹³C-ipso) illustrate inductive pull from F and CN toward the ring [3] [4].

- Ring Planarity: Consistent τCCCC frequencies (IR 758 cm⁻¹, Raman 708 cm⁻¹) and narrow NMR line widths indicate negligible steric distortion by the ortho-methyl group, preserving conjugation [3].

- Conjugation vs. Hyperconjugation: The methyl singlet at 2.46 ppm is 0.14 ppm downfield from p-xylene, reflecting deactivation by adjacent electron-withdrawing CN, while still showing minor hyperconjugative shielding [4].

Collectively, the dataset affirms 5-fluoro-2-methylbenzonitrile as a spectroscopically well-behaved scaffold, supporting its routine use as a synthetic intermediate and spectral calibration standard.

XLogP3

GHS Hazard Statements

H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant